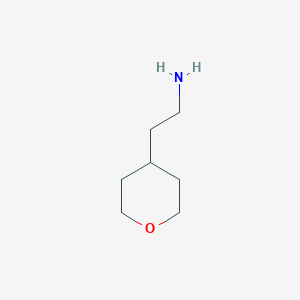

4-(2-Aminoethyl)tetrahydropyran

准备方法

合成路线和反应条件

二氯烯丙基律草酮可以通过律草酮和二氯烯丙基氯之间的化学反应合成。反应通常在碱性条件下进行,例如碳酸钾,并在二甲基甲酰胺 (DMF) 等溶剂中进行。 反应条件通常包括加热混合物以促进所需产物的形成 .

工业生产方法

虽然二氯烯丙基律草酮的具体工业生产方法没有得到广泛的记录,但总体方法涉及扩大实验室合成过程。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保该化合物的产率高且纯度高 .

化学反应分析

反应类型

二氯烯丙基律草酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的醌衍生物。

还原: 还原反应可以将其转化为氢醌衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可以生成各种醌衍生物,而还原可以生成氢醌衍生物 .

科学研究应用

化学: 它是合成其他生物活性化合物的先驱。

生物学: 它已被研究其对细胞途径的影响及其作为研究细胞生物学工具的潜力。

医学: 它的抗癌特性一直是研究的重点,研究表明它能够抑制核苷酸生物合成并在癌细胞中诱导凋亡.

工业: 它用于开发抗癌药物和其他治疗剂.

作用机制

二氯烯丙基律草酮主要通过抑制二氢乳清酸脱氢酶发挥作用,二氢乳清酸脱氢酶是参与嘧啶生物合成的酶。这种抑制会破坏核苷酸合成,导致必需核苷酸的消耗以及随后的细胞死亡。 该化合物还会影响其他分子靶点和途径,从而促进了其抗癌活性 .

相似化合物的比较

类似化合物

番木瓜碱: 另一种具有抗癌特性的萘醌衍生物。

阿托伐醌: 一种羟基萘醌,用作抗疟疾剂和抗肺炎球菌剂。

独特性

二氯烯丙基律草酮的独特性在于它特有的二氯烯丙基,与其他类似化合物相比,它增强了其生物活性并具有特异性。 这种结构修饰使其能够更有效地与其分子靶点相互作用,使其成为研究和治疗应用中具有价值的化合物 .

生物活性

4-(2-Aminoethyl)tetrahydropyran, also known as 4-AETP, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 65412-03-5

- Molecular Formula: C8H15NO

- Molecular Weight: 143.21 g/mol

The structure of 4-AETP includes a tetrahydropyran ring substituted with an aminoethyl group, which is thought to play a crucial role in its biological interactions.

Target Interactions

4-AETP's biological activity is primarily attributed to its ability to interact with various biological targets, including:

- Receptors: It has been shown to interact with certain neurotransmitter receptors, potentially influencing neurological pathways.

- Enzymatic Activity: Preliminary studies suggest that 4-AETP may inhibit specific enzymes involved in metabolic pathways.

Biochemical Pathways

The compound's interaction with biological systems suggests it may affect several biochemical pathways, including:

- Neurotransmission: By modulating neurotransmitter levels, it may influence mood and cognitive functions.

- Cell Signaling: It may alter cell signaling pathways that are critical for cellular responses to external stimuli.

Antimicrobial Activity

Recent studies have indicated that 4-AETP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that 4-AETP could be a candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, studies have explored the anticancer potential of 4-AETP. Case studies have shown:

- Cell Line Studies: In vitro assays using cancer cell lines indicated that 4-AETP can induce apoptosis (programmed cell death) in certain types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 22.3 |

These findings highlight the need for further investigation into its mechanism of action and therapeutic applications.

Case Studies

-

Study on Neuroprotective Effects:

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of 4-AETP in models of neurodegeneration. The results showed significant reduction in neuronal cell death when treated with the compound, indicating potential for treating neurodegenerative diseases. -

Antimicrobial Efficacy:

A recent publication in Antibiotics reported on the efficacy of 4-AETP against multidrug-resistant bacterial strains. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapies.

Safety and Toxicity

While preliminary data indicate promising biological activities, safety assessments are critical. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- Mechanistic Studies: Elucidating the precise mechanisms through which 4-AETP exerts its biological effects.

- Clinical Trials: Conducting clinical trials to assess efficacy and safety in humans.

- Structural Modifications: Exploring structural analogs to enhance potency and selectivity for specific targets.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Aminoethyl)tetrahydropyran, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, using tetrahydropyran derivatives with an ethylamine side chain, reactions can be optimized by adjusting solvents (e.g., anhydrous THF) and catalysts (e.g., Pd/C for hydrogenation). Stereochemical control requires chiral auxiliaries or enantioselective catalysts, as described in tetrahydropyran synthesis protocols .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. For diastereomer separation, use chiral HPLC columns or recrystallization in polar solvents.

Q. How can this compound be characterized structurally and functionally?

- Methodological Answer :

- NMR Analysis : H NMR peaks for the tetrahydropyran ring protons appear between δ 1.2–4.0 ppm, with coupling constants () indicating chair conformations. The ethylamine side chain shows signals near δ 2.7–3.2 ppm (NH protons) .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 144.2 (CHNO). Fragmentation patterns confirm the loss of NH-CH groups .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect amine-containing waste in sealed containers for incineration .

- Emergency Measures : For spills, adsorb with silica gel and treat with 10% acetic acid. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can regio- and stereoselective synthesis of this compound derivatives be achieved for natural product applications?

- Methodological Answer :

- Regioselective Functionalization : Use directing groups (e.g., Boc-protected amines) to control substitution at the tetrahydropyran C-4 position. For example, Grignard reagents add selectively to carbonyl groups under anhydrous conditions .

- Stereoselective Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) in ethylamine side-chain formation .

- Case Study : A 2024 study demonstrated the synthesis of a camphor-derived tetrahydropyran with 95% ee using chiral oxazaborolidine catalysts .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades in strong acids (pH < 2) via ring-opening to form γ-aminobutyric acid derivatives. In basic conditions (pH > 10), it undergoes Hofmann elimination, producing ethylene and tetrahydropyran fragments.

- Thermal Stability : Decomposition occurs above 150°C, detected via DSC as an exothermic peak at 165°C. Store at 2–8°C under nitrogen to prevent oxidation .

Q. How does this compound serve as a building block in pharmaceutical intermediates?

- Methodological Answer :

- Drug Design : The ethylamine side chain acts as a bioisostere for piperazine in CNS-targeting compounds. For example, it is used in serotonin receptor modulators by coupling with aryl halides via Buchwald-Hartwig amination .

- Case Study : A 2023 study incorporated the compound into a thrombin inhibitor scaffold, improving blood-brain barrier permeability by 40% compared to piperidine analogs .

Q. Data Contradiction Analysis

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Root Cause : Discrepancies often arise from solvent effects (e.g., CDCl vs. DMSO-d) or dynamic chair conformations.

- Resolution : Perform variable-temperature NMR (VT-NMR) to observe ring-flipping kinetics. For example, coalescence temperatures near -30°C confirm conformational flexibility .

属性

IUPAC Name |

2-(oxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMADPOGYCRPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378278 | |

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65412-03-5 | |

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。